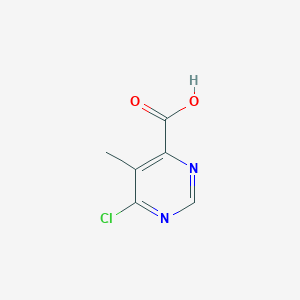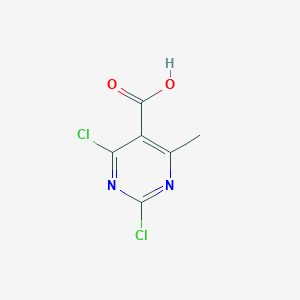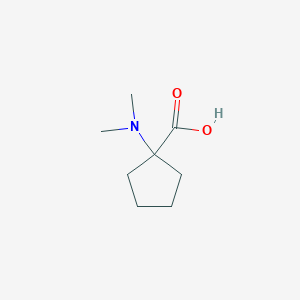
1-(Dimethylamino)cyclopentane-1-carboxylic acid
Overview
Description
1-(Dimethylamino)cyclopentane-1-carboxylic acid is a chemical compound with the CAS Number: 933690-12-1 . It has a molecular weight of 157.21 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 1-(dimethylamino)cyclopentanecarboxylic acid . The InChI Code is 1S/C8H15NO2/c1-9(2)8(7(10)11)5-3-4-6-8/h3-6H2,1-2H3,(H,10,11) . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The compound’s molecular weight is 157.21 .Scientific Research Applications
Antibacterial and Antitumor Activities
- 1-(Dimethylamino)cyclopentane-1-carboxylic acid derivatives have shown significant antibacterial and antitumor activities. This was demonstrated in a study where derivatives of this compound exhibited these activities, highlighting its potential in medical research and drug development (Umezawa & Kinoshita, 1957).
Applications in Organic Chemistry
- The compound has been used in organic synthesis, such as in the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids, indicating its utility in the development of complex organic molecules (Bae & Cho, 2014).
Cytotoxic Properties Against Cancer Cell Lines
- Certain derivatives of this compound have shown moderate cytotoxic activity against human cancer cell lines. This suggests its potential as a component in cancer treatment research (Chen et al., 1994).
Antitumor Mechanism Studies
- Research into the mechanism of antitumor action of related compounds, such as 1-amino-cyclopentane carboxylic acid, has been conducted, providing insights into how similar compounds might act against tumor cells (Berlinguet, Bégin, & Sarkar, 1962).
Bioconjugation Studies
- The compound's role in bioconjugation, particularly in the formation of amides in aqueous media, has been studied. This research is crucial for understanding its applications in biochemical and pharmaceutical fields (Nakajima & Ikada, 1995).
Anticonvulsant Activity
- Amino amides and esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, closely related to this compound, have shown anticonvulsant activity, indicating its potential application in neuropharmacology (Arustamyan et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .
properties
IUPAC Name |
1-(dimethylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9(2)8(7(10)11)5-3-4-6-8/h3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMYFMNUISAWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



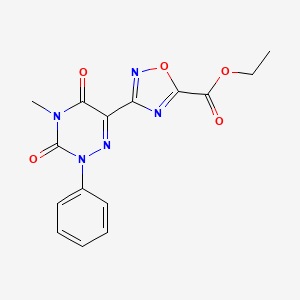
![Ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168823.png)
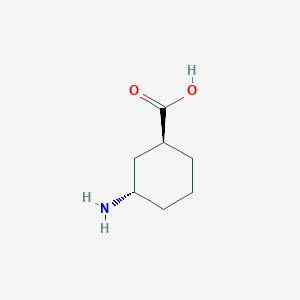

![N-[(oxiran-2-yl)methoxy]cyclopentanimine](/img/structure/B3168850.png)


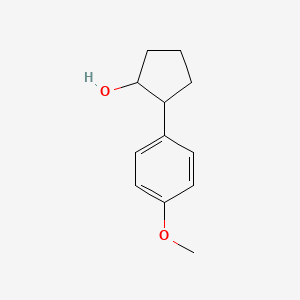
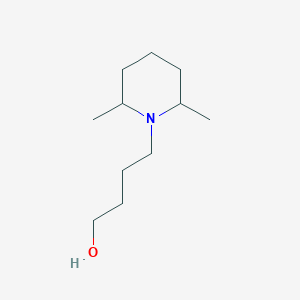
![(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B3168898.png)

![4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B3168907.png)
